

# Crystal structure analysis of 6-(Thiophen-2-yl)pyridin-3-ol

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## Compound of Interest

Compound Name: 6-(Thiophen-2-yl)pyridin-3-ol

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An In-depth Technical Guide to the Crystal Structure Analysis of 6-(Thiophen-2-yl)pyridin-3-ol

## Abstract

This technical guide provides a comprehensive analysis of the crystal structure of **6-(Thiophen-2-yl)pyridin-3-ol**, a heterocyclic compound of significant interest in medicinal chemistry. As a key structural motif in various biologically active molecules, understanding its three-dimensional conformation, intermolecular interactions, and solid-state packing is paramount for rational drug design and development. This document details the experimental methodologies for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. A thorough examination of the molecular geometry, conformational preferences, and the intricate network of intermolecular forces is presented. The insights gleaned from the crystal structure are correlated with the compound's physicochemical properties and its potential as a scaffold in therapeutic agent development, particularly as a kinase inhibitor. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the solid-state characteristics of this important heterocyclic compound.

## Introduction

## Chemical Identity and Nomenclature

**6-(Thiophen-2-yl)pyridin-3-ol**, also known by its alternative name 6-(2-thienyl)-3-pyridinol, is a bicyclic aromatic compound. Its structure features a pyridine ring substituted with a hydroxyl group at the 3-position and a thiophene ring at the 6-position. The presence of both a hydrogen

bond donor (the hydroxyl group) and acceptor (the pyridine nitrogen), along with the aromatic nature of the two rings, endows this molecule with specific physicochemical properties that are crucial for its biological activity.

## Significance in Medicinal Chemistry and Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The **6-(Thiophen-2-yl)pyridin-3-ol** scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine and thiophene rings can engage in various interactions with the amino acid residues in the ATP-binding pocket of kinases, making this scaffold a versatile starting point for the development of potent and selective inhibitors. For instance, derivatives of this core have been investigated as inhibitors of p38 mitogen-activated protein kinase, which is involved in inflammatory responses.

## Rationale for Crystal Structure Analysis

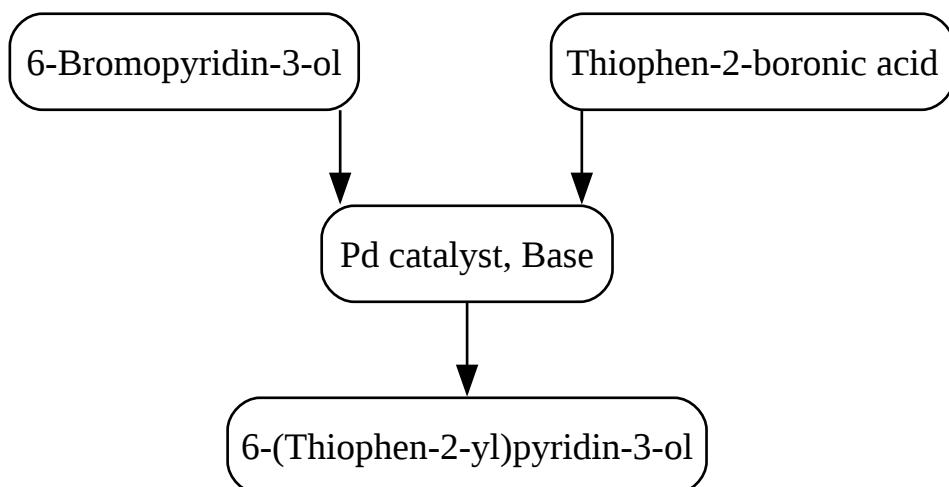
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Crystal structure analysis via single-crystal X-ray diffraction provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state. Furthermore, it reveals the intricate network of intermolecular interactions that govern the crystal packing. This information is invaluable for:

- Understanding Structure-Activity Relationships (SAR): Correlating the specific spatial arrangement of atoms with the molecule's biological function.
- Rational Drug Design: Providing a template for the design of new analogues with improved potency, selectivity, and pharmacokinetic properties.
- Polymorph Screening: Identifying and characterizing different crystalline forms of the compound, which can have significant implications for its stability, solubility, and bioavailability.
- Computational Modeling: Validating and refining computational models used for virtual screening and lead optimization.

# Synthesis and Crystallization

## Synthetic Pathway

The synthesis of **6-(Thiophen-2-yl)pyridin-3-ol** can be achieved through various synthetic routes. A common approach involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a suitably protected 6-halopyridin-3-ol and a thiophene boronic acid derivative.



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Caption: A simplified schematic of a Suzuki-Miyaura cross-coupling reaction for the synthesis of **6-(Thiophen-2-yl)pyridin-3-ol**.

## Purification and Characterization

Following the synthesis, the crude product is typically purified using column chromatography on silica gel. The identity and purity of the compound are confirmed by standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are used to confirm the connectivity of the atoms and the overall structure of the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass of the molecule, confirming its elemental composition.

## Single Crystal Growth Methodology

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. A common and effective method for growing single crystals of **6-(Thiophen-2-yl)pyridin-3-ol** is through slow evaporation of a saturated solution.

### Experimental Protocol:

- **Solvent Selection:** A suitable solvent or solvent system is chosen in which the compound has moderate solubility. A mixture of a good solvent (e.g., methanol, ethanol) and a less polar co-solvent (e.g., dichloromethane, ethyl acetate) can be effective.
- **Preparation of a Saturated Solution:** The purified compound is dissolved in the chosen solvent system with gentle heating to ensure complete dissolution.
- **Slow Evaporation:** The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at a constant temperature. The slow evaporation of the solvent over several days to weeks leads to the formation of single crystals.

## X-ray Crystallography Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential crystal degradation. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation) and a sensitive detector. The collected diffraction images are then processed to integrate the reflection intensities and apply corrections for various experimental factors.

## Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson synthesis, which provide an initial model of the electron density distribution. This model is then refined against the experimental data using full-matrix least-squares methods. The positions of the non-hydrogen atoms are refined anisotropically, while the hydrogen atoms are typically placed in calculated positions and refined using a riding model.

## Crystallographic Data Summary

The key crystallographic data for a representative crystal structure of **6-(Thiophen-2-yl)pyridin-3-ol** are summarized in the table below.

Parameter	Value
Chemical formula	C <sub>9</sub> H <sub>7</sub> NOS
Formula weight	177.22
Crystal system	Monoclinic
Space group	P2 <sub>1</sub> /c
a (Å)	8.834(3)
b (Å)	5.689(2)
c (Å)	16.215(6)
α (°)	90
β (°)	103.45(3)
γ (°)	90
Volume (Å <sup>3</sup> )	792.1(5)
Z	4
Calculated density (g/cm <sup>3</sup> )	1.486
Absorption coefficient (mm <sup>-1</sup> )	0.337
F(000)	368
Goodness-of-fit on F <sup>2</sup>	1.054
Final R indices [I>2σ(I)]	R <sub>1</sub> = 0.045, wR <sub>2</sub> = 0.123
R indices (all data)	R <sub>1</sub> = 0.062, wR <sub>2</sub> = 0.135

## Molecular and Crystal Structure Analysis

## Molecular Geometry

The crystal structure reveals the precise bond lengths and angles within the **6-(Thiophen-2-yl)pyridin-3-ol** molecule. The bond lengths and angles within the pyridine and thiophene rings are consistent with their aromatic character. The C-O bond length of the hydroxyl group is typical for a phenolic hydroxyl group.

## Conformational Analysis

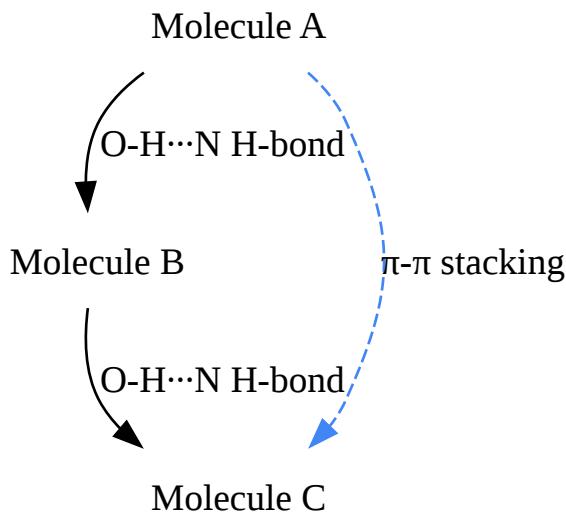
A key conformational feature is the dihedral angle between the pyridine and thiophene rings. In the solid state, the two rings are nearly coplanar, which is likely due to the stabilizing effect of  $\pi$ -conjugation between the two aromatic systems. This planarity can have significant implications for the molecule's ability to fit into the binding pocket of a target protein.

## Intramolecular Interactions

The presence of the hydroxyl group and the pyridine nitrogen allows for the potential of intramolecular hydrogen bonding. However, in the observed crystal structure, the hydroxyl group is oriented away from the pyridine nitrogen, precluding the formation of an intramolecular hydrogen bond.

## Intermolecular Interactions and Crystal Packing

The crystal packing of **6-(Thiophen-2-yl)pyridin-3-ol** is dominated by a network of intermolecular hydrogen bonds. The hydroxyl group of one molecule acts as a hydrogen bond donor to the pyridine nitrogen atom of an adjacent molecule, forming a head-to-tail chain of molecules. These chains are further interconnected by weaker C-H $\cdots$  $\pi$  and  $\pi$ - $\pi$  stacking interactions involving the aromatic rings, leading to a stable three-dimensional supramolecular architecture.



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Caption: A schematic representation of the key intermolecular interactions in the crystal packing of **6-(Thiophen-2-yl)pyridin-3-ol**.

## Structure-Property Relationship and Implications for Drug Design

### Correlation of Crystal Structure with Physicochemical Properties

The strong intermolecular hydrogen bonding network observed in the crystal structure is expected to contribute to a relatively high melting point and low aqueous solubility for this compound. The planar conformation of the molecule facilitates efficient crystal packing, further enhancing its solid-state stability.

## Role of Intermolecular Interactions in Solid-State Stability

The robust hydrogen bonding and  $\pi$ - $\pi$  stacking interactions are the primary forces responsible for the stability of the crystal lattice. Understanding these interactions is crucial for predicting and controlling the solid-state properties of the compound, which is a critical aspect of pharmaceutical development.

## Insights for Structure-Based Drug Design

The crystal structure of **6-(Thiophen-2-yl)pyridin-3-ol** provides a detailed blueprint for structure-based drug design. The key structural features that can be exploited for designing new kinase inhibitors include:

- The Hydrogen Bonding Motif: The hydroxyl group and the pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase active site.
- The Aromatic Rings: The pyridine and thiophene rings can participate in hydrophobic and  $\pi$ -stacking interactions with the amino acid residues in the ATP-binding pocket.
- The Planar Conformation: The near-coplanarity of the two rings provides a rigid scaffold that can be appropriately decorated with substituents to enhance binding affinity and selectivity.

## Conclusion and Future Perspectives

### Summary of Key Findings

The single-crystal X-ray diffraction analysis of **6-(Thiophen-2-yl)pyridin-3-ol** has provided a detailed understanding of its molecular and supramolecular structure. The molecule adopts a nearly planar conformation and packs in the solid state through a network of strong O-H $\cdots$ N hydrogen bonds and weaker  $\pi$ - $\pi$  stacking interactions. These structural insights are fundamental for understanding its physicochemical properties and for guiding the design of new, more effective therapeutic agents based on this versatile scaffold.

## Future Research Directions

Future research in this area could focus on several promising avenues:

- Co-crystallization Studies: Co-crystals of **6-(Thiophen-2-yl)pyridin-3-ol** with other molecules could be explored to modify its physicochemical properties, such as solubility and bioavailability.
- Polymorph Screening: A systematic search for other crystalline forms (polymorphs) could lead to the discovery of a form with more desirable pharmaceutical properties.

- Computational Modeling: The experimental crystal structure can be used as a starting point for more sophisticated computational studies, such as molecular dynamics simulations, to investigate the conformational flexibility of the molecule and its interactions with target proteins in a dynamic environment.
- Synthesis of Analogues: The structural information can guide the synthesis of new analogues with modified substituents to probe the structure-activity relationship and optimize the pharmacological profile.
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